molecular formula C18H16ClN3OS B11089214 3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11089214
M. Wt: 357.9 g/mol
InChI Key: PAYIVMCGBJKPDD-UHFFFAOYSA-N
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Description

3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a thiophene ring, along with an amino group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a 2-chlorophenylamine with a suitable quinoline derivative, followed by cyclization with a thiophene precursor under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to alterations in cellular processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)propionic acid
  • 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
  • 2-Chloroquinoline-3-carbaldehyde derivatives

Uniqueness

Compared to similar compounds, 3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE stands out due to its unique structural features, such as the fused thiophene-quinoline ring system and the presence of both amino and chlorophenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C18H16ClN3OS/c19-12-6-2-4-8-14(12)21-17(23)16-15(20)11-9-10-5-1-3-7-13(10)22-18(11)24-16/h2,4,6,8-9H,1,3,5,7,20H2,(H,21,23)

InChI Key

PAYIVMCGBJKPDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4Cl)N

Origin of Product

United States

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